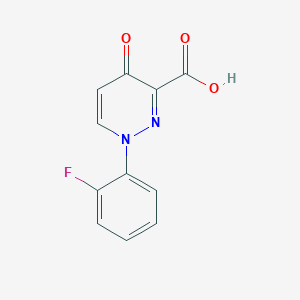

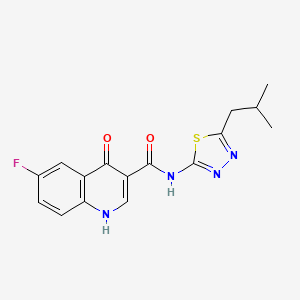

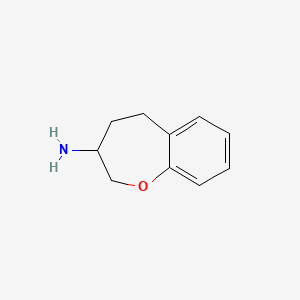

![molecular formula C14H23NO3 B2819376 Tert-butyl 2-oxo-7-azaspiro[4.5]decane-7-carboxylate CAS No. 1793108-63-0](/img/structure/B2819376.png)

Tert-butyl 2-oxo-7-azaspiro[4.5]decane-7-carboxylate

Vue d'ensemble

Description

Tert-butyl 2-oxo-7-azaspiro[4.5]decane-7-carboxylate is a chemical compound with the molecular formula C14H23NO3 . It has a molecular weight of 253.34 . The compound is typically stored in a refrigerator and has a physical form of oil .

Molecular Structure Analysis

The InChI code for Tert-butyl 2-oxo-7-azaspiro[4.5]decane-7-carboxylate is 1S/C14H23NO3/c1-13(2,3)18-12(17)15-8-4-6-14(10-15)7-5-11(16)9-14/h4-10H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

Tert-butyl 2-oxo-7-azaspiro[4.5]decane-7-carboxylate is an oil . It is stored at room temperature .Applications De Recherche Scientifique

Synthesis and Reactivity

Researchers have developed synthetic routes and investigated the reactivity of compounds structurally related to tert-butyl 2-oxo-7-azaspiro[4.5]decane-7-carboxylate. For example, Moskalenko and Boev (2012) described the synthesis of spirocyclic compounds, highlighting their potential in preparing other biologically active heterocyclic compounds Moskalenko & Boev, 2012. Meyers et al. (2009) outlined efficient synthetic routes to bifunctional tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, emphasizing its utility for selective derivations Meyers et al., 2009.

Biological Activity Studies

Amirani Poor et al. (2018) conducted an intermolecular Ugi reaction involving gabapentin, leading to novel N-cyclohexyl-3-oxo-2-(3-oxo-2-azaspiro[4.5] decan-2-yl)-3-arylpropanamides and N-(tert-butyl)-2-(3-oxo-2-azaspiro[4.5]decan-2-yl)-2-arylacetamide derivatives, highlighting their potential biological activities and the influence of electron-donating and withdrawing groups on intramolecular hydrogen bond strength Amirani Poor et al., 2018.

Conformational and Structural Analyses

Jakubowska et al. (2013) utilized NMR spectroscopy for the absolute configuration assignment of related spiro compounds, demonstrating the importance of NOESY correlations and chemical shift anisotropy calculations in determining molecular structures Jakubowska et al., 2013.

Synthesis of Spiroaminals

Sinibaldi and Canet (2008) reviewed synthetic strategies for spiroaminals, including 1-oxa-7-azaspiro[4.5]decane and related systems, underlining their significance in natural and synthetic products with biological activities Sinibaldi & Canet, 2008.

Safety and Hazards

The compound is associated with several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .

Propriétés

IUPAC Name |

tert-butyl 3-oxo-7-azaspiro[4.5]decane-7-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO3/c1-13(2,3)18-12(17)15-8-4-6-14(10-15)7-5-11(16)9-14/h4-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVAJIFUDNIHRCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC2(C1)CCC(=O)C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2-oxo-7-azaspiro[4.5]decane-7-carboxylate | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

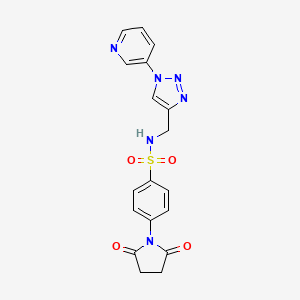

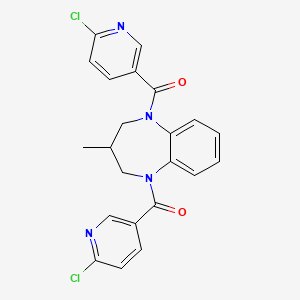

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide](/img/structure/B2819300.png)

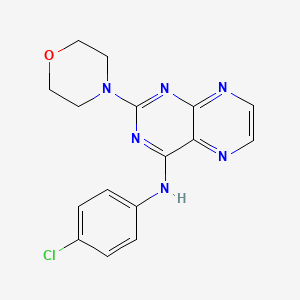

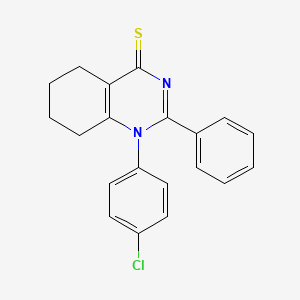

![4-Butyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2819306.png)

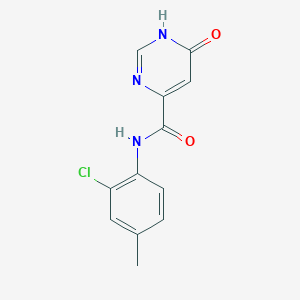

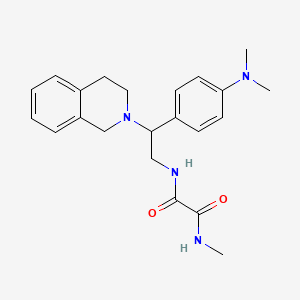

![2-[[1-(4-Methyl-3-oxopyrazin-2-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2819315.png)

![4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B2819316.png)